3-hydroxyazetidine-1-sulfonyl fluoride
Description
Properties
CAS No. |
2708181-89-7 |
|---|---|
Molecular Formula |
C3H6FNO3S |
Molecular Weight |
155.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxyazetidine-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of sulfonyl chlorides with fluoride sources under mild conditions. For instance, a one-pot synthesis can be achieved by reacting sulfonates or sulfonic acids with fluoride sources such as potassium fluoride (KF) or potassium bifluoride (KHF2) in the presence of a phase transfer catalyst . Another method involves the use of fluorosulfonylation reactions, where fluorosulfonyl radicals are generated and reacted with suitable precursors .
Industrial Production Methods
Industrial production of sulfonyl fluorides, including 3-hydroxyazetidine-1-sulfonyl fluoride, often involves scalable and efficient processes. These methods typically utilize readily available starting materials and mild reaction conditions to ensure high yields and purity. For example, the use of sulfuryl fluoride gas (SO2F2) as a fluorosulfonylating reagent has been widely adopted in industrial settings due to its efficiency and ease of handling .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxyazetidine-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where it reacts with nucleophiles such as amines or alcohols to form sulfonamides or sulfonates.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Addition Reactions: The hydroxyazetidine ring can participate in addition reactions, particularly with electrophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Electrophiles: Electrophiles such as alkyl halides or acyl chlorides are used in addition reactions.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Hydroxyazetidine Derivatives: Formed from addition reactions involving the hydroxyazetidine ring.
Scientific Research Applications
Chemical Properties and Reactivity
3-Hydroxyazetidine-1-sulfonyl fluoride features a sulfonyl fluoride group, which imparts electrophilic characteristics that allow it to interact with nucleophilic sites on proteins. This property makes it a valuable tool for studying protein interactions and enzyme mechanisms. The compound can covalently modify specific amino acid residues such as serine, cysteine, threonine, tyrosine, lysine, and histidine, leading to irreversible inhibition or modulation of enzyme activity .
Protein Modification
The ability of 3-hydroxyazetidine-1-sulfonyl fluoride to covalently modify proteins has made it a "privileged warhead" in chemical biology. Researchers utilize this compound to probe enzyme binding sites and study protein functions. Its electrophilicity allows for stable covalent bond formation with nucleophilic residues, facilitating detailed investigations into enzyme mechanisms and interactions .
Drug Discovery
In drug discovery, sulfonyl fluorides are recognized for their potential in developing selective inhibitors for various enzymes. For instance, studies have shown that these compounds can effectively inhibit serine hydrolases by modifying serine residues within their active sites. This specificity is critical for identifying potential drug targets and understanding the mechanisms of action for new therapeutic agents .
Case Study 1: Enzyme Inhibition
Research has demonstrated that sulfonyl fluorides can inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. In vitro studies indicated that 3-hydroxyazetidine-1-sulfonyl fluoride exhibited selective inhibition of FAAH over other serine hydrolases, highlighting its potential as a therapeutic agent for conditions related to endocannabinoid signaling .
Case Study 2: Fragment-Based Drug Discovery
The unique reactivity of sulfonyl fluorides has been leveraged in fragment-based drug discovery approaches. By labeling nucleophilic residues on target proteins, researchers can identify weak binding fragments that may serve as starting points for drug development. This method allows for the rapid generation of libraries of compounds that can be screened against various protein targets .
Comparison with Related Compounds
| Compound Name | Key Features | Applications |
|---|---|---|
| 3-Hydroxyazetidine-1-sulfonyl fluoride | Electrophilic nature; modifies nucleophilic residues | Protein modification; drug discovery |
| Hexadecyl sulfonylfluoride | Potent FAAH inhibitor; selective for serine hydrolases | Therapeutic applications in pain management |
| 3-Carboxybenzenesulfonyl fluoride | Used in labeling nucleophilic residues | Fragment-based screening in drug discovery |
Mechanism of Action
The mechanism of action of 3-hydroxyazetidine-1-sulfonyl fluoride involves its reactivity with specific amino acid residues in proteins. The sulfonyl fluoride group acts as an electrophilic warhead, reacting with nucleophilic residues such as serine, threonine, lysine, and cysteine . This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key distinctions between 3-hydroxyazetidine-1-sulfonyl fluoride and structurally or functionally related compounds:
Key Comparisons:
- Reactivity Profile: Sulfonyl Fluoride (Target Compound): Exhibits selective, tunable reactivity with biological nucleophiles, enabling covalent bond formation without excessive off-target effects. This contrasts with sulfonate esters (e.g., compound 7a), which are more hydrolysis-prone and often serve as leaving groups in synthetic routes . Sulfonamides (e.g., SC-558 analogs): These lack electrophilic reactivity, relying on non-covalent interactions for target inhibition (e.g., COX-2). Their stability under physiological conditions makes them suitable for long-term therapeutic use but limits applications in covalent targeting .
- Structural Influences: The strained azetidine ring in the target compound likely enhances reactivity compared to larger heterocycles (e.g., pyridazinone in 7a or quinazoline in SC-558 analogs). The hydroxyl group in the target compound may improve aqueous solubility compared to non-polar substituents (e.g., methyl or halogens in SC-558 analogs), though this requires experimental validation.
- Applications: Covalent Probes: The sulfonyl fluoride group positions the target compound for use in activity-based protein profiling (ABPP) or targeted covalent inhibitor design, whereas sulfonamides and sulfonate esters are typically employed in non-covalent therapeutics or synthetic intermediates .
Research Findings and Limitations
- Synthetic Feasibility: Evidence from sulfonate ester synthesis (e.g., 7a) suggests that sulfonyl fluorides could be prepared via analogous routes, substituting sulfonyl chlorides with fluorides.
- Biological Data Gaps: While SC-558 analogs demonstrate COX-2 inhibition, the target compound’s biological activity remains uncharacterized in the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
